Methyl 4,4,4-trifluoro-3-hydroxybut-2-enoate
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Overview
Description
Methyl 4,4,4-trifluoro-3-hydroxybut-2-enoate is an organic compound with the molecular formula C5H5F3O3 It is characterized by the presence of a trifluoromethyl group, a hydroxy group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,4,4-trifluoro-3-hydroxybut-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acetoacetate with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4,4-trifluoro-3-hydroxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: The major product is methyl 4,4,4-trifluoro-3-oxobut-2-enoate.
Reduction: The major product is methyl 4,4,4-trifluoro-3-hydroxybutanol.
Substitution: The products vary depending on the nucleophile used, resulting in compounds such as methyl 4,4,4-trifluoro-3-amino-but-2-enoate.
Scientific Research Applications
Methyl 4,4,4-trifluoro-3-hydroxybut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4,4,4-trifluoro-3-hydroxybut-2-enoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoate
- Methyl 4,4,4-trifluoroacetoacetate
Uniqueness
Methyl 4,4,4-trifluoro-3-hydroxybut-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in various chemical syntheses.
Properties
IUPAC Name |
methyl 4,4,4-trifluoro-3-hydroxybut-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O3/c1-11-4(10)2-3(9)5(6,7)8/h2,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKPXWNDKNKZPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40764937 |
Source
|
Record name | Methyl 4,4,4-trifluoro-3-hydroxybut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40764937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113341-46-1 |
Source
|
Record name | Methyl 4,4,4-trifluoro-3-hydroxybut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40764937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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